1-(Piperidin-4-YL)piperazine trihydrochloride CAS number
1-(Piperidin-4-YL)piperazine trihydrochloride CAS number
An In-depth Technical Guide to 1-(Piperidin-4-YL)piperazine trihydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(Piperidin-4-YL)piperazine trihydrochloride (CAS No. 1217074-64-0), a pivotal heterocyclic building block in modern medicinal chemistry. Featuring interconnected piperidine and piperazine rings, this compound serves as a crucial and versatile scaffold, particularly in the development of therapeutics targeting the central nervous system (CNS) and other disease areas.[1][2] This document delves into its physicochemical properties, provides detailed, field-proven protocols for its synthesis and analytical characterization, discusses its significant applications in drug discovery, and outlines essential safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
1-(Piperidin-4-YL)piperazine trihydrochloride is the hydrochloride salt form of the parent compound, 1-(Piperidin-4-yl)piperazine. The formation of the trihydrochloride salt is a deliberate chemical modification designed to significantly enhance the aqueous solubility of the otherwise basic and less soluble free base, a critical attribute for its utility in biological assays and for bioavailability in physiological systems.[2]
Core Compound Attributes
The fundamental properties of the compound are summarized below, providing a clear reference for experimental design.
| Property | Value | Source |
| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | [3] |
| CAS Number | 1217074-64-0 | [3] |
| Molecular Formula | C₉H₂₂Cl₃N₃ | [3] |
| Molecular Weight | 278.65 g/mol | [3] |
| Canonical SMILES | C1CNCCC1N2CCNCC2.Cl.Cl.Cl | [3] |
| InChI Key | TUMYQEJJJPWPSJ-UHFFFAOYSA-N | [3] |
| Parent Compound CID | 15386099 | [4] |
Solubility and Stability
The trihydrochloride salt form confers excellent solubility in aqueous media, a stark contrast to the limited solubility of the free base (1-(Piperidin-4-yl)piperazine, CAS: 142013-66-9).[1][4] This high water solubility is advantageous for preparing stock solutions for in vitro screening and for formulation development in preclinical studies. The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from incompatible materials like strong oxidizing agents to prevent degradation.[5][6]
Synthesis and Purification
The synthesis of 1-(Piperidin-4-YL)piperazine trihydrochloride is most efficiently achieved through a two-step process involving reductive amination followed by acidic deprotection. This methodology is widely adopted due to its high yield, operational simplicity, and the commercial availability of the starting materials.
Synthetic Workflow Overview
The overall synthetic strategy relies on forming the crucial C-N bond between the piperidine and piperazine rings and subsequently removing the protecting group to yield the final salt.
Caption: Synthetic pathway for 1-(Piperidin-4-YL)piperazine trihydrochloride.
Detailed Experimental Protocol
This protocol provides a robust and reproducible method for laboratory-scale synthesis.
Step 1: Reductive Amination of N-Boc-4-piperidinone with Piperazine
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Reaction Setup: In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidinone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add an excess of piperazine (approx. 1.5-2.0 eq.) to the solution.
-
Reductant Addition: Cool the mixture to 0 °C using an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.2 eq.), portion-wise to control the reaction exotherm.
-
Causality Insight: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations as it is less reactive towards the carbonyl group in the absence of an iminium ion intermediate, minimizing side reactions.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with dichloromethane (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.
Step 2: Boc Deprotection and Trihydrochloride Salt Formation
-
Acidification: Dissolve the crude intermediate from Step 1 in methanol.[7]
-
Salt Formation: Add an excess of concentrated hydrochloric acid (e.g., 5.0 mL for a 7-8 mmol scale reaction) dropwise to the solution.[1][7]
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 40 °C) for 12 hours to ensure complete removal of the Boc protecting group.[1][7]
-
Causality Insight: The acidic conditions cleave the tert-butoxycarbonyl (Boc) group, and the presence of excess HCl ensures the protonation of all three basic nitrogen atoms (two on the piperazine ring, one on the piperidine ring) to form the stable trihydrochloride salt.
-
-
Isolation and Purification: Concentrate the reaction solution under reduced pressure. The resulting solid residue can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether or acetone) to yield pure 1-(Piperidin-4-YL)piperazine trihydrochloride as a white solid.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Summary of Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Protons of the piperidine and piperazine rings are expected in the δ 3.0–3.4 ppm region as multiplets. The specific shifts will depend on the deuterated solvent used (e.g., D₂O or DMSO-d₆). |
| Mass Spectrometry (ESI-MS) | In positive ion mode, the spectrum should show a molecular ion peak [M+H]⁺ corresponding to the free base (C₉H₁₉N₃) at m/z 170.16.[1] |
| HPLC | Purity analysis using a C18 reverse-phase column with a gradient elution of acetonitrile and water (containing an ion-pairing agent like 0.1% TFA) should yield a single major peak, indicating high purity (>95%).[2] |
Applications in Research and Drug Development
The 1-(Piperidin-4-YL)piperazine scaffold is considered a "privileged structure" in medicinal chemistry. Its unique three-dimensional shape and the presence of multiple points for chemical modification allow it to bind to a wide range of biological targets, making it a valuable starting point for drug discovery campaigns.
-
Central Nervous System (CNS) Disorders: This scaffold is frequently incorporated into molecules targeting CNS receptors. Its structure is found in compounds developed as antagonists for chemokine receptors (like CXCR3 and CCR5) and as agonists or antagonists for serotonin receptors (e.g., 5-HT1A), which are implicated in conditions like anxiety, depression, and other neurological disorders.[8]
-
Antiviral Agents: Novel piperazine-piperidine compounds have been identified as potent antiviral agents, particularly for the treatment of Hepatitis C Virus (HCV) infection.[8]
-
Antibacterial Agents: Derivatives have shown significant antimicrobial activity and have been investigated for the treatment of bacterial infections, including tuberculosis.[8]
-
Sigma Receptor Ligands: The piperidine/piperazine framework is a key component in the discovery of high-affinity ligands for sigma receptors (S1R and S2R), which are targets for neurodegenerative diseases and cancer.[9]
The utility of this core structure stems from its ability to position functional groups in specific spatial orientations, optimizing interactions with protein binding pockets. The piperazine nitrogen atoms can be functionalized to modulate potency and selectivity, while the piperidine nitrogen can be used to tune physicochemical properties like lipophilicity and metabolic stability.[2][10]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
-
Hazard Identification: 1-(Piperidin-4-YL)piperazine trihydrochloride and related compounds are classified as irritants and may be corrosive.[1] The GHS signal word is typically "Warning" or "Danger". Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and compatible chemical-resistant gloves.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][14]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[6][14]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Some suppliers recommend storage under an inert atmosphere at room temperature.[16]
Conclusion
1-(Piperidin-4-YL)piperazine trihydrochloride is more than just a chemical intermediate; it is a foundational tool for innovation in drug discovery. Its favorable physicochemical properties, conferred by the trihydrochloride salt form, combined with its versatile and privileged structural scaffold, make it an indispensable resource for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to effectively harness its potential in the development of next-generation therapeutics.
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